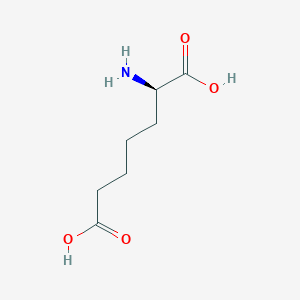

(R)-2-Aminoheptanedioic acid

CAS No.: 32224-57-0

Cat. No.: VC3847519

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32224-57-0 |

|---|---|

| Molecular Formula | C7H13NO4 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | (2R)-2-aminoheptanedioic acid |

| Standard InChI | InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1 |

| Standard InChI Key | JUQLUIFNNFIIKC-RXMQYKEDSA-N |

| Isomeric SMILES | C(CCC(=O)O)C[C@H](C(=O)O)N |

| SMILES | C(CCC(=O)O)CC(C(=O)O)N |

| Canonical SMILES | C(CCC(=O)O)CC(C(=O)O)N |

Introduction

Structural and Physicochemical Characteristics

Molecular Identity

(R)-2-Aminoheptanedioic acid is a seven-carbon dicarboxylic acid featuring an amino group at the α-position of the carbon chain. Its IUPAC name is (2R)-2-aminoheptanedioic acid, and it is stereoisomerically distinct from its L-form counterpart . The compound’s chiral center at the second carbon atom confers specificity in biological interactions, particularly in bacterial cell wall synthesis .

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of (R)-2-Aminoheptanedioic Acid

The low pKa (2.52) suggests strong acidic character, likely due to the two carboxyl groups . The predicted boiling point of 378.5°C aligns with its polar nature and hydrogen-bonding capacity .

Analytical Detection Methods

Chromatographic Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed to quantify (R)-2-aminoheptanedioic acid in biological matrices. For example, a 2022 study detected reduced serum levels of this compound in COVID-19 patients compared to controls (p < 0.0001), suggesting its role as a metabolic marker .

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with trifluoroacetic anhydride or methyl chloroformate enhances volatility for GC-MS analysis. This method achieved detection limits in the nmol/L range for related amino acids in protein hydrolysates .

Biomedical and Metabolic Relevance

Clinical Correlations

A 2022 metabolomics study of 68 subjects (38 COVID-19 patients vs. 30 controls) revealed significantly lower serum levels of (R)-2-aminoheptanedioic acid in infected individuals (p < 0.0001) . This depletion correlated with hypoalbuminemia and immune dysregulation, positing the compound as a candidate biomarker for metabolic disturbances in severe infections .

Future Research Directions

Mechanistic Studies

-

Elucidating the enzyme kinetics of (R)-2-aminoheptanedioic acid in bacterial vs. mammalian systems.

-

Investigating its potential as an inhibitor of diaminopimelate decarboxylase, a target in antibiotic development .

Clinical Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume